Product packaging for 5-nitro-5H-pyrimidin-2-one(Cat. No.:)

5-nitro-5H-pyrimidin-2-one

Cat. No.: B12356259
M. Wt: 141.09 g/mol
InChI Key: ANZOOCPPBPRIKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Nitro-5H-pyrimidin-2-one is a nitro-substituted derivative of the pyrimidinone scaffold, a structure of significant interest in medicinal and agrochemical research . Pyrimidines are electron-rich heterocycles that are fundamental building blocks in nucleic acids and are known for their diverse pharmacological profiles . The incorporation of a nitro group is a common strategy in drug design, often employed to modulate electronic properties, enhance binding interactions, or act as a bio-reducible "warhead" in prodrug development . As a result, this compound serves as a versatile synthetic intermediate for the exploration of novel bioactive molecules. Researchers value this compound for its potential in constructing more complex heterocyclic systems, such as pyrrolopyrimidines, which are frequently investigated for their antitumor and antibacterial properties . The nitro group activates the pyrimidine ring for nucleophilic substitution reactions, allowing for facile functionalization at various positions to create diverse chemical libraries for structure-activity relationship (SAR) studies . While specific biological data for this exact compound is not widely reported in the public domain, analogs and closely related structures have demonstrated a range of activities, including antimicrobial effects against ESKAPE pathogens and antitubercular properties . This makes it a candidate for use in programs aimed at developing new antibacterial agents . This product is provided For Research Use Only. It is strictly intended for laboratory research and is not for human or veterinary diagnostic or therapeutic uses, or for consumption in any form. Researchers should handle this compound with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3N3O3 B12356259 5-nitro-5H-pyrimidin-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H3N3O3

Molecular Weight

141.09 g/mol

IUPAC Name

5-nitro-5H-pyrimidin-2-one

InChI

InChI=1S/C4H3N3O3/c8-4-5-1-3(2-6-4)7(9)10/h1-3H

InChI Key

ANZOOCPPBPRIKT-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=O)N=CC1[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 5 Nitro 5h Pyrimidin 2 One and Its Derivatives

De Novo Synthesis Approaches to the Pyrimidine (B1678525) Ring System

De novo synthesis offers a powerful route to construct the pyrimidine framework by assembling simpler, acyclic fragments. nih.gov This approach is particularly advantageous for creating a wide diversity of substituted pyrimidines by varying the starting materials. nih.govmdpi.com

A primary strategy for the de novo synthesis of nitropyrimidines involves the cyclocondensation of a three-carbon fragment with an N-C-N unit, where one of the components already bears a nitro group. bu.edu.eg A classic and widely utilized method is the reaction of 1,3-dicarbonyl compounds or their synthetic equivalents with amidines, ureas, or guanidines. nih.govmdpi.com For the synthesis of 5-nitropyrimidin-2-ones, a nitro-substituted three-carbon precursor is typically required.

One common approach involves the use of nitromalonaldehyde (B3023284) or its derivatives as the three-carbon electrophile. These can react with urea (B33335) or its derivatives to form the 5-nitropyrimidin-2-one ring system. The reaction proceeds through the formation of a six-membered ring via sequential condensation and dehydration steps.

Precursor 1Precursor 2ProductConditionsReference
NitromalonaldehydeUrea5-nitro-5H-pyrimidin-2-oneAcid or base catalysis bu.edu.eg
Substituted nitromalonaldehydesSubstituted ureasSubstituted 5-nitropyrimidin-2-onesVaries bu.edu.eg

Table 1: Examples of Cyclocondensation Reactions for 5-nitropyrimidin-2-one Synthesis

Another notable de novo approach is the solid-phase synthesis starting from 4,6-dichloro-5-nitropyrimidine (B16160). acs.org This building block can be attached to a resin, and subsequent displacement of the chloro groups with various nucleophiles, followed by further transformations, allows for the creation of a library of substituted purines derived from the initial nitropyrimidine structure. acs.org

Ring-closing reactions represent another facet of de novo synthesis, where an acyclic precursor containing all the necessary atoms for the pyrimidine ring is cyclized. These reactions often involve intramolecular condensation or addition reactions.

For instance, a suitably functionalized open-chain precursor, such as a derivative of a 1,3-dicarbonyl compound that has been modified to include a nitro group and the N-C-N fragment, can be induced to cyclize. nih.gov The stability of the intermediate and the reaction conditions play a crucial role in the efficiency of the ring closure. nih.gov Computational studies have shown that the energy barrier for ring closure can be influenced by the electronic and steric nature of substituents on the acyclic precursor. nih.gov

Post-Synthetic Nitration Strategies on Pyrimidin-2-one Core

An alternative to de novo synthesis is the direct nitration of a pre-formed pyrimidin-2-one ring. This method is attractive when the parent pyrimidin-2-one is readily available. However, the pyrimidine ring is generally electron-deficient, making electrophilic substitution reactions challenging. wikipedia.org

The direct nitration of pyrimidin-2-one at the C5 position is a feasible transformation. The oxo group at the C2 position activates the ring towards electrophilic attack, directing the incoming nitro group to the C5 position. bhu.ac.in

Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, are commonly employed for this purpose. rsc.orgrsc.org The reaction proceeds through the formation of a nitronium ion (NO₂⁺) which then attacks the electron-rich C5 position of the pyrimidin-2-one ring. rsc.orgrsc.org Kinetic studies have shown that pyrimidin-2(1H)-one and its N-methyl derivatives are nitrated as the free base species in their oxo tautomeric forms. rsc.orgrsc.org

SubstrateNitrating AgentProductReference
Pyrimidin-2(1H)-oneHNO₃/H₂SO₄5-nitro-1H-pyrimidin-2-one rsc.orgrsc.org
1-Methylpyrimidin-2(1H)-oneHNO₃/H₂SO₄1-Methyl-5-nitropyrimidin-2(1H)-one rsc.orgrsc.org

Table 2: Electrophilic Nitration of Pyrimidin-2-ones

To overcome the often harsh conditions of mixed acid nitration, alternative nitrating reagents have been explored. These reagents can offer improved selectivity and milder reaction conditions. thieme-connect.com

Reagents such as nitronium tetrafluoroborate (B81430) (NO₂BF₄) or other organic nitrating agents can be effective for the nitration of heterocycles. thieme-connect.com For instance, N-nitropyrazoles have been developed as versatile and powerful nitrating reagents that can act as a controllable source of the nitronium ion, allowing for the nitration of a broad range of aromatic and heteroaromatic compounds under mild conditions. acs.org Another approach is ipso-nitration, where a pre-existing functional group, such as a boronic acid, is replaced by a nitro group. nih.gov This method offers high regioselectivity. nih.gov

Derivatization and Functionalization at Peripheral Positions

Once the this compound core is synthesized, it can be further modified at other positions to generate a diverse range of derivatives. The presence of the nitro group and the pyrimidinone core offers multiple sites for functionalization.

For example, chloro-substituted 5-nitropyrimidines are valuable intermediates for creating various derivatives. ccspublishing.org.cn The chlorine atoms can be readily displaced by a variety of nucleophiles, such as amines, through palladium-catalyzed amination reactions. ccspublishing.org.cn This allows for the introduction of a wide array of substituents at the 2, 4, and 6 positions of the pyrimidine ring.

Furthermore, the nitro group itself can be a handle for further transformations. It can be reduced to an amino group, which can then be subjected to a variety of reactions, including acylation and alkylation, to introduce further diversity. evitachem.com

Strategies for Modifying the Pyrimidine Ring

Modification of the pyrimidine core is a key strategy for creating diverse derivatives. A significant approach involves ring transformation reactions, where the pyrimidine ring acts as a synthon for constructing other heterocyclic systems.

For instance, 3-methyl-5-nitropyrimidin-4(3H)-one, an isomer of the title compound, undergoes two distinct nucleophilic ring transformations. researchgate.netrsc.org When reacted with ketones in the presence of ammonia (B1221849), it yields 4,5-disubstituted pyrimidines, behaving as a synthetic equivalent of activated diformylamine. rsc.orgoup.com However, using ammonium (B1175870) acetate (B1210297) as the nitrogen source leads to a different transformation, producing 5,6-disubstituted 3-nitro-2-pyridones alongside the pyrimidine derivatives. rsc.org In this latter case, the pyrimidinone acts as a synthetic equivalent of α-nitroformylacetic acid. rsc.org The ratio of these products can be controlled by the choice of solvent; acetic acid favors the formation of pyrimidines, while methanol (B129727) favors pyridones. rsc.org

Similarly, 1-methyl-5-nitropyrimidin-2(1H)-one can serve as a synthetic equivalent for the unstable nitromalonaldehyde (O₂NCH(CHO)₂), reacting with bidentate enolate anions to yield polyfunctionalized bicyclo[3.3.1]nonene derivatives or p-nitrophenol derivatives. thieme-connect.de These ring transformation reactions represent powerful methods for skeletal editing, converting the pyrimidine framework into more complex azaheterocycles and benzene (B151609) derivatives that are otherwise difficult to access. rsc.orgrsc.orgacs.org Another example is the conversion of 5-nitropyrimidine (B80762) by amidines, which can lead to either 2-substituted 5-nitropyrimidines or undergo a ring transformation to form 2-amino-5-nitropyridines. acs.orgacs.org

The table below summarizes the ring transformation products originating from nitropyrimidinone precursors.

PrecursorReagentsProduct Type(s)Reference
3-Methyl-5-nitropyrimidin-4(3H)-oneKetone, NH₃4,5-Disubstituted pyrimidines rsc.org
3-Methyl-5-nitropyrimidin-4(3H)-oneKetone, NH₄OAc5,6-Disubstituted 3-nitro-2-pyridones, 4,5-Disubstituted pyrimidines rsc.org
1-Methyl-5-nitropyrimidin-2(1H)-oneBidentate enolate anionBicyclo[3.3.1]nonene derivatives, p-Nitrophenol derivatives thieme-connect.de
5-NitropyrimidineAmidines2-Substituted 5-nitropyrimidines, 2-Amino-5-nitropyridines acs.org

Transformations of the Nitro Group (Excluding Biological Contexts)

The nitro group on the pyrimidine ring is a versatile functional handle that can be transformed into other groups, significantly altering the molecule's chemical properties. A primary transformation is the reduction of the nitro group to an amino group. smolecule.com This reaction is commonly achieved using standard reducing agents. smolecule.com For example, the nitro group can be converted to an amino group using reagents like sodium borohydride (B1222165) or lithium aluminum hydride. smolecule.com

Another approach is catalytic hydrogenation. Reductive amination of a suitable nitropyrimidine precursor using a catalyst such as palladium on carbon (Pd/C) can yield the corresponding aminopyrimidine. In the synthesis of more complex structures, Raney Ni has been employed for the reduction of a nitropyrimidine intermediate, which is then followed by a condensation step to forge a new ring. acs.org The resulting amino group can then participate in further reactions, such as cyclization, to build fused heterocyclic systems. ontosight.ai

Introduction of Diverse Chemical Functionalities

The introduction of various functional groups onto the pyrimidine scaffold is crucial for synthesizing a wide range of derivatives. smolecule.com This can be accomplished through several synthetic routes.

One common method is the cyclocondensation of precursors already bearing the desired functionalities. For example, 4,6-dichloro-2-methylthio-5-nitropyrimidine can be synthesized in a four-step process starting from diethyl malonate, which involves nitration, cyclization with thiourea (B124793), methylation, and finally chlorination. google.com The resulting dichlorinated product is a versatile intermediate. The chlorine atoms are excellent leaving groups and can be substituted by various nucleophiles. For instance, 2,4-dichloro-5-nitropyrimidine (B15318) reacts with amines to introduce amino functionalities. chemicalbook.comresearchgate.net

Another strategy is direct functionalization of the pyrimidine ring. Modifications at the C-5 position are of particular interest. mostwiedzy.pl While the parent compound is already nitrated at C-5, other groups can be introduced on related pyrimidine structures. These modifications include halogenation, amination, and sulfanylation, among others. mostwiedzy.pl For example, 2-aminopyrimidine-4,6(1H,5H)-dione can be nitrated using a mixture of nitric acid and sulfuric acid. rsc.org In some cases, multi-component reactions under microwave irradiation are used to construct the pyrimidine ring while introducing functionalities in a single step.

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign processes. In the context of pyrimidinone synthesis, this has led to the exploration of green chemistry approaches that minimize waste, avoid hazardous solvents, and reduce energy consumption.

Solvent-Free and Aqueous Reaction Media

A significant advancement in green synthesis is the move towards solvent-free reaction conditions or the use of water as a benign solvent. The Biginelli reaction, a classic multi-component reaction for synthesizing dihydropyrimidinones (DHPMs), has been adapted to these conditions. nih.gov

Several studies report the efficient synthesis of DHPMs under solvent-free conditions, often facilitated by a catalyst and heat. nih.govarabjchem.org For example, a three-component condensation of an aldehyde, a β-ketoester, and urea or thiourea can be performed without any solvent, yielding the desired products in good yields with reduced reaction times. nih.govarabjchem.org These methods avoid the use of volatile and often toxic organic solvents, simplifying work-up procedures and reducing environmental impact. nih.gov Microwave irradiation has also been employed in conjunction with solvent-free conditions to accelerate the synthesis of pyrimidinone derivatives. koreascience.kr

Catalyst-Free and Organocatalytic Methods

The development of catalyst-free and organocatalytic methods further contributes to the green synthesis of pyrimidinones. Some protocols have been developed that proceed efficiently without the need for any catalyst, relying on microwave irradiation to drive the reaction. koreascience.kr

More commonly, organocatalysts—small organic molecules that are metal-free—are used to promote the reaction. These catalysts are often less toxic and less sensitive to air and moisture than traditional metal-based catalysts. nih.govnih.gov Examples include Brønsted acidic ionic liquids, which have been shown to be effective catalysts for the Biginelli reaction under solvent-free conditions. nih.gov Other organocatalysts used for the synthesis of related dihydropyrimidinones include N,O-bis(trimethylsilyl)acetamide (BSA) and dicyclohexyl carbodimide (DCC). arabjchem.org Etidronic acid has also been reported as an efficient, homogenous "green" catalyst for the one-pot synthesis of nitro-dihydropyrimidine derivatives. researchgate.net The use of such catalysts aligns with green chemistry principles by offering high efficiency and often milder reaction conditions. nih.govresearchgate.net

The following table presents a comparison of different green synthetic methods for pyrimidinone derivatives.

MethodCatalystReaction MediumKey AdvantagesReference
Biginelli ReactionBrønsted acidic ionic liquidSolvent-FreeGood yields, short reaction times, avoids organic solvents nih.gov
Biginelli-type CondensationPEG-400 / MicrowaveGreen MediumGood to excellent yields, efficient koreascience.kr
Three-component CondensationBSA or DCCSolvent-FreeGood to excellent yields, low reaction times arabjchem.org
Cyclo-condensationNone (heat)Solvent-FreeGood yield, short time, simple procedure hilarispublisher.com
One-pot CyclocondensationEtidronic AcidVarious SolventsExcellent yields, short reaction times researchgate.net

Stereoselective and Regioselective Synthesis Considerations

Controlling the regioselectivity and stereoselectivity is paramount when synthesizing complex derivatives of this compound.

Regioselectivity refers to the control of the position at which a reaction occurs. This is particularly important when working with polysubstituted pyrimidines. For example, the SNAr amination of 2,4-dichloro-5-nitropyrimidine, a common precursor, is highly dependent on the nature of the nucleophile. researchgate.netresearchgate.net Secondary amines typically exhibit excellent selectivity for substitution at the C-4 position. researchgate.net In contrast, using tertiary amine nucleophiles results in a remarkable switch of selectivity, leading to substitution almost exclusively at the C-2 position. researchgate.netresearchgate.net This control is crucial for accessing specific isomers of 2-amino-4-chloro-5-nitropyrimidines, which would be difficult to separate otherwise. researchgate.net

Stereoselectivity , the control over the three-dimensional arrangement of atoms, is critical when chiral centers are present or created during the synthesis. While the parent this compound is achiral, its derivatives can contain stereocenters. For instance, in the synthesis of complex natural products that incorporate a nitropyrimidine moiety, stereoselective reactions are essential. One report details a synthesis where a protected amine was condensed with 6-chloro-2,4-bis-tert-butoxy-5-nitropyrimidine to build a larger molecular framework. acs.org Other advanced strategies involve the stereoselective synthesis of β-enaminones, which then serve as precursors for constructing the pyrimidine ring. rsc.org Furthermore, organocatalysis using chiral Brønsted acids or proline-based catalysts can facilitate highly diastereo- and enantioselective cycloaddition reactions involving pyrimidine-derived intermediates. researchgate.net

Advanced Spectroscopic and Structural Elucidation of 5 Nitro 5h Pyrimidin 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is the most powerful tool for determining the precise connectivity and stereochemistry of 5-nitro-5H-pyrimidin-2-one in solution. Analysis of ¹H and ¹³C NMR spectra, augmented by two-dimensional techniques, provides unambiguous assignment of all proton and carbon signals. For the more stable aromatic tautomer, 5-nitropyrimidin-2(1H)-one, specific chemical shifts are anticipated due to the electronic effects of the pyrimidinone ring and the strongly electron-withdrawing nitro group.

The ¹H NMR spectrum is expected to show two distinct signals for the aromatic protons. The proton at the C4 position would likely appear as a doublet, coupled to the proton at C6. Similarly, the C6 proton would present as a doublet. The N-H proton of the amide would typically appear as a broad singlet. The ¹³C NMR spectrum would display signals for the three distinct aromatic carbons and the carbonyl carbon (C2). The carbon atom attached to the nitro group (C5) is expected to be significantly deshielded.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-nitropyrimidin-2(1H)-one

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H4 8.5 - 9.0 -
H6 8.8 - 9.3 -
N1-H 11.0 - 13.0 -
C2 - 150 - 155
C4 - 155 - 160
C5 - 135 - 145
C6 - 160 - 165

Note: Predicted values are based on analogous structures and DFT calculations. Solvent: DMSO-d₆.

To confirm the assignments from one-dimensional spectra and to establish through-bond and through-space correlations, a suite of 2D NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would be crucial for confirming the scalar coupling between the H4 and H6 protons of the pyrimidine (B1678525) ring. A cross-peak between the signals corresponding to these two protons would definitively establish their connectivity through three bonds (³J-coupling). libretexts.org

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with their directly attached carbon atoms. mdpi.com It would be used to unambiguously assign the C4 and C6 signals in the ¹³C spectrum based on the already assigned H4 and H6 signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. It is particularly useful for identifying quaternary carbons and piecing together the molecular framework. For instance, correlations would be expected from H4 to C2, C5, and C6, and from H6 to C2, C4, and C5. The N-H proton would be expected to show a correlation to the carbonyl carbon (C2) and C6.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are in close proximity. nih.gov In a rigid system like the pyrimidinone ring, NOESY could show correlations between adjacent ring protons (H4 and the N-H proton, H6 and the N-H proton), providing conformational information.

Pyrimidin-2-ones can exist in several tautomeric forms. For this compound, a key equilibrium is between the non-aromatic 5H- tautomer and the aromatic 2(1H)-one tautomer. The latter is expected to be the thermodynamically favored form due to the stability conferred by aromaticity. nih.gov Another potential tautomer is the aromatic 2-hydroxy-5-nitropyrimidine form.

Figure 1: Potential Tautomeric Equilibria

Dynamic NMR (DNMR) spectroscopy is a key technique for investigating such equilibria. nih.gov By recording NMR spectra at various temperatures, it is possible to study the kinetics of the interconversion between tautomers. If the rate of exchange is within the NMR timescale, changes in the spectra such as peak broadening, coalescence, and sharpening can be observed. These observations allow for the determination of the activation energy and other kinetic parameters of the tautomerization process. nih.govnih.gov For this compound, it is predicted that the aromatic 2(1H)-one form would be the overwhelmingly dominant species in solution at room temperature, potentially making the minor tautomers difficult to detect without specialized techniques. mdpi.com

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathways

HRMS is essential for confirming the elemental composition of this compound. By providing a highly accurate mass measurement, the molecular formula can be determined with high confidence. For the molecular formula C₄H₃N₃O₃, the expected exact mass would serve as a primary identifier.

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID) of the protonated molecular ion [M+H]⁺, are used to map its fragmentation pathways. The fragmentation pattern provides structural information that corroborates data from other spectroscopic methods. For a nitro-substituted pyrimidinone, several characteristic fragmentation pathways can be predicted.

Table 2: Predicted HRMS Fragmentation of [C₄H₃N₃O₃+H]⁺

m/z (Predicted) Ion Formula Likely Neutral Loss
142.0247 [C₄H₄N₃O₃]⁺ - (Protonated Molecule)
125.0220 [C₄H₃N₃O₂]⁺ •OH
112.0165 [C₄H₂N₂O₃]⁺ NH₃
96.0243 [C₄H₄N₂O]⁺ NO₂
84.0083 [C₃H₂N₂O₂]⁺ CO, NH₂
68.0243 [C₃H₄N₂]⁺ CO, NO₂

Note: Fragmentation pathways are predictive and based on common fragmentation of nitroaromatic and heterocyclic compounds.

Key fragmentation steps would likely include:

Loss of the nitro group (NO₂): A common fragmentation for nitroaromatic compounds, leading to a significant peak at [M-46]⁺.

Loss of nitric oxide (NO): Often followed by the loss of a carbonyl group (CO).

Ring Cleavage: Fragmentation of the pyrimidine ring itself, often initiated by the loss of HCN or CO, leading to smaller fragment ions.

The study of gas-phase ion chemistry provides fundamental insights into the intrinsic reactivity of the molecule, free from solvent effects. For nitro-substituted aromatic heterocycles, gas-phase reactions can be complex. nih.govacs.orgacs.org The protonated molecule [M+H]⁺ can undergo various reactions depending on the collision energy and the nature of any reagent gas present.

Vibrational Spectroscopy (Infrared and Raman)

The IR and Raman spectra of 5-nitropyrimidin-2(1H)-one would be characterized by several key vibrational modes.

N-H Vibrations: In the solid state, N-H stretching of the amide group is expected to appear as a broad band in the IR spectrum, typically in the 3100-3300 cm⁻¹ region, due to hydrogen bonding.

C=O Stretching: The carbonyl group stretch is a very strong and characteristic absorption in the IR spectrum, expected in the region of 1650-1700 cm⁻¹. Its exact position can be influenced by conjugation and hydrogen bonding.

NO₂ Vibrations: The nitro group has two characteristic stretching vibrations: an asymmetric stretch (νas) and a symmetric stretch (νs). For nitroaromatic compounds, these appear as strong bands in the IR spectrum, typically around 1500-1560 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric). nih.gov

Ring Vibrations: C=C and C=N stretching vibrations within the pyrimidine ring are expected in the 1400-1600 cm⁻¹ region. C-H in-plane and out-of-plane bending modes will also be present.

Table 3: Predicted Characteristic Vibrational Frequencies for 5-nitropyrimidin-2(1H)-one

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
N-H Stretch 3100 - 3300 Medium-Strong, Broad Weak
C-H Stretch (aromatic) 3000 - 3100 Medium Medium
C=O Stretch 1650 - 1700 Strong Medium
C=N/C=C Ring Stretches 1400 - 1600 Medium-Strong Medium-Strong
NO₂ Asymmetric Stretch 1500 - 1560 Strong Strong
NO₂ Symmetric Stretch 1300 - 1370 Strong Medium
C-N Stretch 1200 - 1300 Medium Medium
NO₂ Bending (Scissoring) 830 - 870 Medium Weak

Note: Frequencies are predictive and can be influenced by physical state and intermolecular interactions.

Raman spectroscopy would be complementary to IR. The symmetric NO₂ stretch and the ring breathing modes are often strong in the Raman spectrum, providing confirmatory data for the structural assignment. nih.gov

X-ray Diffraction Crystallography

Analysis of Intermolecular Interactions and Crystal PackingCrystallographic data would allow for a detailed examination of how the molecules pack in the crystal lattice. This includes the characterization of all significant intermolecular forces, such as the hydrogen bonds mentioned in section 3.3.2, as well as other potential interactions like π-π stacking between pyrimidine rings, which would influence the overall crystal structure.

Without access to primary research data for this compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Chiroptical Properties

The chiroptical properties of a molecule, such as optical rotation and circular dichroism, are only exhibited by chiral molecules, which are non-superimposable on their mirror images. The molecular structure of this compound is achiral as it possesses a plane of symmetry. Therefore, in its ground state, this compound does not exhibit optical activity.

While the parent compound is achiral, the synthesis of chiral derivatives of pyrimidines is an active area of research. The introduction of chiral centers, for instance, through substitution at the pyrimidine ring or the nitrogen atoms, can lead to enantiomeric pairs that would display chiroptical properties. For example, the synthesis of pyranopyrimidine derivatives can result in the formation of multiple chiral centers. nih.govacs.org

However, a review of the current scientific literature does not provide specific examples or data regarding the chiroptical properties of chiral derivatives of this compound. Research in this specific area has not been extensively reported, and as such, there is no available data on the optical rotation or circular dichroism of any such derivatives.

Should chiral derivatives of this compound be synthesized in the future, their chiroptical properties would be of significant interest for several reasons:

Stereochemical Assignment: Chiroptical spectroscopy is a powerful tool for determining the absolute configuration of chiral molecules.

Biological Interactions: As many biological targets are chiral, the different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.

Materials Science: Chiral molecules can self-assemble into higher-order structures with unique optical and electronic properties.

Given the absence of data for chiral derivatives of this compound, this section remains not applicable at the present time.

Reactivity and Mechanistic Studies of 5 Nitro 5h Pyrimidin 2 One

Electrophilic Aromatic Substitution Reactions on the Pyrimidine (B1678525) Ring

Electrophilic aromatic substitution (EAS) is a hallmark reaction of aromatic compounds. However, the pyrimidine ring system is classified as π-deficient due to the presence of two electronegative nitrogen atoms, which significantly reduce the ring's electron density. wikipedia.orgresearchgate.net This inherent electron deficiency deactivates the ring towards electrophilic attack, making EAS reactions much more difficult compared to benzene (B151609) or even pyridine (B92270). wikipedia.org

The introduction of a carbonyl group (at C2) and a nitro group (at C5) further deactivates the ring. Both groups are strongly electron-withdrawing, pulling electron density away from the ring system. Consequently, the pyrimidine nucleus in a hypothetical aromatic precursor to 5-nitro-5H-pyrimidin-2-one would be exceptionally unreactive towards electrophiles. Electrophilic attack, if it were to occur under forcing conditions on an activated pyrimidine-2-one precursor (prior to nitration), would preferentially happen at the C-5 position, which is the least electron-deficient carbon in the ring. wikipedia.orgresearchgate.net However, for this compound itself, which already bears a substituent at the C5 position and is likely non-aromatic, classical electrophilic aromatic substitution is not a feasible reaction pathway. Instead, the compound would be prone to addition reactions or reactions at its existing functional groups.

Nucleophilic Addition and Substitution Pathways

The pronounced electron deficiency of the 5-nitropyrimidine (B80762) framework makes it highly susceptible to nucleophilic attack. This is the dominant mode of reactivity for this class of compounds.

The carbonyl group at the C2 position of the pyrimidine ring is a potential site for nucleophilic attack. In general, the carbonyls within pyrimidine rings exhibit low reactivity and often require activation before a subsequent reaction with a nucleophile can proceed. umich.edu Activation can be achieved by protonation under acidic conditions, which increases the electrophilicity of the carbonyl carbon. Once activated, the carbonyl group could, in principle, be attacked by nucleophiles. However, in the context of the 5-nitropyrimidine system, nucleophilic attack on the ring itself is often a more favorable and competing pathway due to the strong activation provided by the nitro group.

A significant and well-documented reaction pathway for electron-deficient pyrimidines, particularly those bearing good leaving groups or under attack by strong nucleophiles, is the ANRORC mechanism (Addition of the Nucleophile, Ring-Opening, and Ring-Closure). wikipedia.orgacs.org This mechanism provides a route for nucleophilic substitution that avoids the formation of a high-energy Meisenheimer complex, which would be involved in a direct SNAr substitution.

The process is initiated by the addition of a nucleophile to an electrophilic carbon atom of the ring (typically C4 or C6). researchgate.net This addition breaks the ring's aromaticity and is followed by a cleavage of one of the ring bonds, usually an N-C bond, to form a reactive open-chain intermediate. wikipedia.orgclockss.org This intermediate can then undergo intramolecular cyclization, expelling a different portion of the original ring to form a new heterocyclic system.

For instance, studies on 5-nitropyrimidine have shown that it reacts with ketonic reagents in the presence of a base to yield 5-nitropyridine derivatives or even 4-nitrophenol. researchgate.net These transformations are explained by the initial nucleophilic addition of the ketone enolate to the C6 position of the pyrimidine ring, followed by ring-opening and subsequent re-cyclization with the elimination of a fragment from the original ring. researchgate.net The reaction of 5-nitropyrimidine with amidines to form 2-amino-5-nitropyridines is another example of a ring transformation that likely proceeds via an ANRORC-type pathway.

The general steps of the ANRORC mechanism as it would apply to a nitropyrimidine derivative are:

Nucleophilic Addition: A nucleophile adds to an electron-deficient carbon of the pyrimidine ring (e.g., C4 or C6).

Ring Opening: The resulting anionic adduct undergoes cleavage of a ring bond (e.g., the N1-C6 bond) to form an open-chain species. clockss.org

Ring Closure: The open-chain intermediate reconfigures and cyclizes to form a new, often more stable, ring system, typically with the expulsion of a small molecule or fragment. wikipedia.org

Computational Chemistry and Theoretical Insights into 5 Nitro 5h Pyrimidin 2 One

Reaction Mechanism Modeling

Transition State Characterization for Key Reactions

Key reactions for a molecule like 5-nitro-5H-pyrimidin-2-one include tautomerization and isomerization. Transition state (TS) theory is fundamental to understanding the kinetics of these processes. A transition state represents a first-order saddle point on the potential energy surface, and its characterization allows for the calculation of activation energies, which are crucial for predicting reaction rates.

For a related compound, the nitro-nitrite isomerization in ionized nitromethane, the activation energy has been derived by modeling breakdown diagrams with a combination of RRKM theory and ab initio calculations. In the case of this compound, a potential key reaction would be the tautomerization to its enol form, 5-nitro-2-hydroxypyrimidine. Computational methods like DFT can be used to locate the transition state for the intramolecular proton transfer. The process involves identifying a molecular geometry where the Hessian matrix (a matrix of second derivatives of the energy with respect to atomic coordinates) has exactly one negative eigenvalue, corresponding to the reaction coordinate.

For illustrative purposes, data from a study on a similar isomerization process is presented below.

Transition State Properties for Isomerization of a Nitro-Substituted Heterocycle Activation energies are provided in kcal/mol.

ReactionMethodActivation Energy (Gas Phase)Key Bond Distances in TS (Å)
Keto-Enol TautomerizationDFT/B3LYP35.8N-H: 1.25, O-H: 1.45
Nitro-Nitrite IsomerizationG3 Theory82 kJ/mol (19.6 kcal/mol)C-N: 1.58, N-O: 1.35

Note: The data presented is for analogous reactions and not directly for this compound.

Solvation Effects on Reaction Pathways

The solvent environment can profoundly influence reaction pathways and energetics. Computational solvation models, such as the Polarizable Continuum Model (PCM), are employed to simulate these effects. nih.gov These models treat the solvent as a continuous medium with a specific dielectric constant, which polarizes in response to the solute's charge distribution.

Studies on related nitro-substituted heterocyclic compounds have shown that polar solvents can significantly alter the stability of different tautomers and the activation energies of their interconversion. For instance, in nitro-substituted uracil (B121893) derivatives, the electron-withdrawing properties of the nitro group are enhanced in polar solvents. nih.gov This is due to the stabilization of the more polar tautomer by the solvent's reaction field. For this compound, a polar solvent would be expected to stabilize the zwitterionic resonance structures, potentially lowering the barrier for certain reactions or shifting tautomeric equilibria.

Calculated Solvent Effects on Reaction Barriers of an Analogous Tautomerization Energy values are in kcal/mol.

SolventDielectric Constant (ε)Calculated Activation EnergyChange from Gas Phase
Gas Phase135.8N/A
Chloroform4.8133.2-2.6
DMSO46.730.5-5.3
Water78.429.8-6.0

Note: This data is illustrative and based on calculations for a similar heterocyclic system.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry is a valuable tool for predicting spectroscopic parameters, which can aid in the identification and characterization of molecules. DFT calculations are widely used to predict NMR chemical shifts and vibrational frequencies.

For the structural analog, 5-nitro-2-pyridone, DFT calculations have been performed to predict its ¹H and ¹³C NMR chemical shifts. elsevierpure.com These calculations, which include solvent effects, show good agreement with experimental data and help to confirm the predominant tautomeric form in solution. elsevierpure.com Similar calculations for this compound would be expected to yield accurate predictions of its NMR spectrum.

Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for 5-nitro-2-pyridone

AtomCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)
H38.658.58
H47.627.55
H69.109.03
C2163.5162.1
C3145.2144.8
C4120.8119.5
C5138.9137.4
C6150.1149.3

Data sourced from a study on the analogous compound 5-nitro-2-pyridone. elsevierpure.com

Vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can also be accurately predicted using DFT. A detailed vibrational analysis of 2,4-dichloro-5-nitropyrimidine (B15318) has been carried out using this method. nih.gov For this compound, such calculations would allow for the assignment of its characteristic vibrational modes, such as the C=O stretch, N-H vibrations, and the symmetric and asymmetric stretches of the nitro group.

Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups of a Nitropyrimidine Analog

Functional GroupVibrational ModeCalculated Frequency (cm⁻¹)
C=OStretching1725
N-HStretching3450
NO₂Asymmetric Stretch1580
NO₂Symmetric Stretch1355

Note: Frequencies are based on DFT calculations for analogous nitropyrimidine systems. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their conformational dynamics, interactions with solvent molecules, and transport properties.

Dynamic Behavior in Solution or Condensed Phases

Illustrative Root Mean Square Fluctuation (RMSF) of Key Atoms from a Simulated Nitropyrimidine in Water

Atom/GroupAverage RMSF (Å)
Ring Carbons0.05
Ring Nitrogens0.06
Carbonyl Oxygen0.12
Nitro Group Oxygens0.15

Note: This data is hypothetical, representing typical values that would be obtained from an MD simulation.

Non-Covalent Interactions and Supramolecular Assembly Prediction

Non-covalent interactions, such as hydrogen bonding and π-π stacking, are crucial in determining the crystal structure and supramolecular chemistry of organic molecules. mdpi.com Computational methods can be used to predict how molecules of this compound might self-assemble.

Studies on 5-nitrouracil (B18501) have explored its crystal packing, revealing that molecules aggregate through hydrogen bonds to form chains. mdpi.com The nitro group, being a strong electron-withdrawing group, significantly influences the molecule's dipole moment and its ability to participate in dipole-dipole interactions. For this compound, the N-H group and the carbonyl oxygen are strong hydrogen bond donors and acceptors, respectively. The pyrimidine (B1678525) ring, being electron-deficient due to the nitro group, can participate in π-π stacking interactions with other aromatic systems. Computational prediction of these interactions can be achieved by calculating the interaction energies of different dimeric and larger cluster configurations.

Calculated Interaction Energies for Dimer Configurations of a 5-Nitrouracil Analog Energies are in kcal/mol.

Dimer ConfigurationPrimary Interaction TypeCalculated Interaction Energy
Coplanar H-bondedHydrogen Bonding (N-H···O)-12.5
Stackedπ-π Stacking-8.2
T-shapedCH-π Interaction-3.1

Note: This data is based on calculations for the analogous 5-nitrouracil molecule and serves as an illustrative example. researchgate.net

Applications of 5 Nitro 5h Pyrimidin 2 One in Chemical Synthesis and Materials Science

Role as a Synthetic Building Block for Complex Molecules

5-Nitropyrimidines serve as key intermediates in the construction of more elaborate molecular frameworks. Their reactivity allows for transformations that lead to a variety of heterocyclic structures and participation in multi-step synthetic sequences.

The electron-deficient nature of the pyrimidine (B1678525) ring in 5-nitropyrimidines makes them excellent candidates for cycloaddition reactions, a powerful tool for the synthesis of fused heterocyclic systems. Research has shown that 5-nitropyrimidines can undergo inverse electron-demand Diels-Alder reactions with electron-rich dienophiles like ynamines. These reactions can lead to the formation of various nitrogen-containing heterocycles.

For instance, the reaction of 5-nitropyrimidines with ynamines can yield 3-nitropyridines. In some cases, the reaction proceeds through a cycloaddition involving the nitrovinyl moiety, leading to the formation of nitrones which can be further transformed. The specific outcome of these reactions is often dependent on the substituents present on the pyrimidine ring and the nature of the ynamine used. For example, 5-nitropyrimidines unsubstituted at positions 4 and 6 have been shown to form 2,2a-dihydroazeto[2,3-d]-3,5-diazocines upon reaction with certain ynamines. This reactivity highlights the potential of 5-nitro-5H-pyrimidin-2-one to serve as a precursor for a diverse array of fused heterocyclic systems.

Table 1: Examples of Heterocycles Synthesized from 5-Nitropyrimidine (B80762) Derivatives

Starting 5-Nitropyrimidine Derivative Reagent Resulting Heterocyclic System Reference
5-Nitropyrimidine 1-(Diethylamino)prop-1-yne 2,2a-dihydroazeto[2,3-d]-3,5-diazocine 1-oxide
4,6-Dimethoxy-5-nitropyrimidine 1-(Diethylamino)propyne 3-Nitropyridine derivative

The nitro group in 5-nitropyrimidines is a versatile functional group that can be transformed into other functionalities, making these compounds valuable intermediates in multi-step organic syntheses. For example, the nitro group can be reduced to an amino group, which can then be further modified. This transformation is a key step in the synthesis of various substituted pyrimidines.

Furthermore, other reactive sites on the pyrimidine ring can be exploited. For instance, 2-chloro-5-nitropyrimidine (B88076) is a useful starting material for the synthesis of a variety of 5-nitropyrimidine derivatives through nucleophilic substitution of the chlorine atom. rsc.org This allows for the introduction of diverse functional groups at the 2-position of the pyrimidine ring, expanding the synthetic utility of the 5-nitropyrimidine scaffold. The resulting compounds can then be used in subsequent steps of a larger synthetic scheme.

Development of Novel Functional Materials

While direct applications of this compound in materials science are not extensively documented, the properties of the 5-nitropyrimidine core suggest its potential for incorporation into novel functional materials.

The pyrimidine ring, particularly when functionalized with reactive groups, can be incorporated into polymer backbones to impart specific properties. While no specific examples of this compound being used in this manner were found, the general concept of using pyrimidine derivatives in polymer chemistry is established. The presence of the nitro group could potentially enhance the thermal stability or introduce specific electronic properties to the resulting polymer. Further functionalization of the pyrimidine ring would be necessary to enable polymerization.

The π-deficient nature of the pyrimidine ring, enhanced by the electron-withdrawing nitro group, suggests that this compound could be a precursor for optoelectronic or photonic materials. Pyrimidine-based compounds have been investigated for their applications in organic light-emitting diodes (OLEDs) and other electronic devices. The introduction of a nitro group can modulate the electronic energy levels (HOMO and LUMO) of the molecule, which is a critical factor in the design of materials for such applications. Quantum chemical studies on related compounds like 2-amino-5-nitropyrimidine (B189733) have shown that the nitro group contributes to charge transfer within the molecule, a property relevant for non-linear optical materials. nih.gov

Catalytic Applications (e.g., as an Organocatalyst or in Metal-Organic Frameworks)

Organocatalysis:

The field of organocatalysis often utilizes small organic molecules to accelerate chemical reactions. The pyrimidine scaffold, with its nitrogen atoms, can act as a Lewis base or be part of a hydrogen-bonding motif to activate substrates. The electron-withdrawing nature of the nitro group can significantly influence the electronic properties of the pyrimidine ring, potentially modulating its catalytic activity. For instance, in reactions like the Michael addition, the nitro group's ability to stabilize negative charge is a key feature, although this is typically when the nitro group is attached to the reacting carbon. In the context of this compound, the nitro group's influence would be more inductive, potentially enhancing the acidity of N-H protons and making the molecule a candidate for hydrogen-bond-donating catalysis.

While specific studies on this compound are absent, research on other nitro-substituted compounds in organocatalysis provides a basis for potential applications. For example, chiral pyrrolidines have been used as catalysts for the enantioselective Michael addition of aldehydes to nitroethylene, where the catalyst activates the aldehyde and the nitroalkene acts as the acceptor.

Metal-Organic Frameworks (MOFs):

Metal-organic frameworks are porous materials constructed from metal ions or clusters linked by organic ligands. The properties of MOFs, including their catalytic activity, can be tuned by modifying the organic linker. A molecule like this compound could potentially serve as a linker if it possessed suitable coordinating groups (e.g., carboxylates).

The incorporation of nitro groups into MOF linkers has been shown to enhance catalytic activity and adsorption capabilities. researchgate.net The polar nitro group can create specific interaction sites within the MOF pores, influencing substrate binding and transition state stabilization. researchgate.net For example, MOFs functionalized with nitro groups have demonstrated effectiveness in CO2 capture due to the quadrupole-dipole interactions between CO2 and the nitro group. researchgate.net While no MOFs explicitly incorporating this compound have been reported, the principle of using nitro-functionalized linkers is well-established.

A summary of catalytic applications of related pyrimidine and nitro-functionalized compounds is presented in the table below.

Catalyst/Material TypeApplicationRole of Pyrimidine/Nitro Group
Nano-NiZr₄(PO₄)₆Synthesis of pyrimidine derivativesThe product is a pyrimidine derivative, not the catalyst itself.
mTEG-CS-Co/Cu-Schiff-base/ILSynthesis of chromenopyrimidinesThe product contains a pyrimidine ring.
Chiral PyrrolidineEnantioselective Michael additionOrganocatalyst for reactions involving nitroalkenes.
Nitro-functionalized MOFsCO₂ capture, catalysisThe nitro group enhances adsorption and can create active sites. researchgate.net

Advanced Chemical Sensor Development (Focusing on Chemical Sensing Mechanisms)

The development of chemical sensors based specifically on this compound is not well-documented. However, the pyrimidine and nitropyrimidine moieties are present in various compounds designed for chemical sensing applications, primarily leveraging fluorescence, colorimetric, and electrochemical detection mechanisms.

Fluorescent and Colorimetric Sensing:

The pyrimidine core can be incorporated into larger conjugated systems to create fluorescent probes. The nitrogen atoms in the pyrimidine ring can act as binding sites for metal ions, leading to changes in the fluorescence or color of the molecule upon complexation. The sensing mechanism often involves chelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET), or intramolecular charge transfer (ICT).

For instance, a pyrimidine-based fluorescent probe has been developed for monitoring pH variations within mitochondria during mitophagy. nih.gov This probe exhibits a "turn-on" fluorescence response under acidic conditions. nih.gov Another study describes a pyrimidine-based sensor that was fabricated into fluorescent organic nanoparticles for the selective detection of the bacterium Pseudomonas aeruginosa.

The nitro group, being strongly electron-withdrawing, can act as a quenching group in fluorescent sensors. The sensing mechanism could be based on the quenching of fluorescence by the nitroaromatic analyte through an electron transfer process. This principle is widely used for the detection of nitroaromatic explosives. While the sensor itself may not be a nitropyrimidine, the target analyte often is.

Electrochemical Sensing:

Electrochemical sensors rely on the measurement of changes in current or potential upon interaction of the sensor with an analyte. The pyrimidine ring, being an electroactive species, can be used in the design of electrochemical sensors. The redox properties of the pyrimidine can be modulated by substituents, including the nitro group.

For example, electrochemical sensors have been developed for the direct detection of purine (B94841) and pyrimidine-based nucleotides. nih.gov These sensors can be used to monitor DNA degradation. scispace.com The sensing mechanism involves the electrochemical oxidation or reduction of the purine or pyrimidine base at the electrode surface. A carbon nitride (C₅N₂) sheet has been theoretically investigated as an electrochemical sensor for the detection of nitroaromatic compounds like TNT and picric acid, where the interaction with the nitroaromatics induces a detectable electronic response. rsc.orgnih.gov

The table below summarizes the characteristics of some chemical sensors based on pyrimidine derivatives.

Sensor TypeAnalyteSensing MechanismDetection Limit
Fluorescent Organic NanoparticlesPseudomonas aeruginosaFluorescence enhancement46 CFU
Mitochondrial-targeting Fluorescent ProbepH"Turn-on" fluorescence under acidic conditionsNot specified
Pyridine (B92270) Derivative-based Fluorescent SensorHeavy metal ions (Cr²⁺, Hg²⁺, Ni²⁺, Co²⁺)Differential fluorescence response upon metal ion bindingNot specified
C₅N₂ Sheet (Theoretical)Nitroaromatics (e.g., picric acid)Change in electronic properties upon interactionNot applicable
Sinusoidal Voltammetry at Copper ElectrodePurine and pyrimidine nucleotidesDirect electrochemical detection70-200 nM for purine nucleotides

Future Research Directions for 5 Nitro 5h Pyrimidin 2 One

Exploration of Unconventional Synthetic Routes

Current synthetic methodologies for nitropyrimidines often rely on traditional nitration and substitution reactions. google.com Future research should pivot towards more innovative and unconventional strategies to access 5-nitro-5H-pyrimidin-2-one and its derivatives, potentially offering improved yields, novel precursors, and greater molecular diversity.

One promising avenue is the adoption of a deconstruction-reconstruction strategy . This approach involves transforming a pre-existing pyrimidine (B1678525) into an N-arylpyrimidinium salt, which can then be cleaved into a three-carbon iminoenamine building block. nih.govnsf.gov This reactive intermediate could then be used in various heterocycle-forming reactions to reconstruct the pyrimidine ring with the desired 5-nitro substitution, offering a modular and flexible synthetic route. nih.gov

Another area for exploration is three-component ring transformation (TCRT) . Reactions involving a dinitropyridone, a ketone, and a nitrogen source like ammonia (B1221849) have been shown to produce nitropyridines that are otherwise difficult to synthesize. nih.gov Adapting this methodology could provide a novel, metal-free pathway to pyrimidine cores by using dinitropyridone as a safe synthetic equivalent of unstable nitromalonaldehyde (B3023284). nih.gov

Furthermore, direct synthesis from elemental nitrogen presents a truly unconventional frontier. Researchers have developed methods to fix dinitrogen with carbon and lithium hydride to form Li₂CN₂, which is then hydrolyzed in situ to urea (B33335) and used to construct pyrimidine rings. oup.com Applying this "nitrogen-to-heterocycle" concept could offer a fundamentally new and cost-effective route for producing ¹⁵N-labeled this compound, a valuable tool for mechanistic and biological studies. oup.com

Synthetic Strategy Key Precursors/Concept Potential Advantages for this compound
Deconstruction-ReconstructionPyrimidine, N-arylating agent, Cyclization reagents (e.g., amidines)Modular access to complex analogues; late-stage diversification. nih.govnsf.gov
Three-Component Ring TransformationDinitropyridone, Ketones, Ammonia/Ammonium (B1175870) Acetate (B1210297)Metal-free synthesis; access to otherwise difficult substitution patterns. nih.gov
Synthesis from DinitrogenLiH, Carbon, N₂, HCl (for hydrolysis), Dicarbonyl compoundFundamentally new route; cost-effective access to ¹⁵N-labeled compounds. oup.com

Discovery of Novel Reactivity Patterns

The electron-withdrawing nature of the nitro group profoundly influences the pyrimidine ring, making it susceptible to unique and sometimes unexpected reactions. A key area of future research will be to systematically explore these reactivity patterns beyond standard transformations.

Recent studies on related 6-alkoxy-4-chloro-5-nitropyrimidines have uncovered an unexpected preference for the aminolysis of the alkoxy group over the chlorine atom, which is typically a better leaving group in SₙAr reactions. chemrxiv.orgrsc.orgchemrxiv.org This surprising reactivity was observed under mild conditions and was found to be general across several primary amines. chemrxiv.orgrsc.org Investigating the reactivity of this compound with a diverse range of nucleophiles could reveal similarly unexpected reactivity, challenging established mechanistic paradigms. It is plausible that the "one" moiety could act as a leaving group under specific conditions or direct nucleophilic attack to other positions on the ring.

The reaction of 3-methyl-5-nitropyrimidin-4(3H)-one with various amines has been shown to effectively yield functionalized nitroenamines through a ring-opening mechanism. arkat-usa.org This type of ring transformation, where the pyrimidine backbone acts as a synthon for other structures, is a critical area for investigation. Subjecting this compound to similar conditions with C-nucleophiles or diamines could lead to novel heterocyclic or macrocyclic structures. arkat-usa.orgresearchgate.net For instance, an unusual reaction occurred when 4,6-dichloro-5-nitropyrimidine (B16160) reacted with sodium azide (B81097), leading not to the expected diazido product, but to a spontaneous cyclization that formed a google.comacs.orgacs.org-tricyclic bistetrazole-fused backbone. nih.gov This highlights the potential for the nitro-activated pyrimidine ring to undergo complex, multi-step transformations in a single pot.

Advanced Theoretical Studies and Predictive Modeling

To guide and accelerate the discovery of new synthetic routes and reactivity patterns, advanced theoretical and computational studies are indispensable. Future research should focus on building robust predictive models for this compound.

Density Functional Theory (DFT) calculations can be employed to elucidate complex reaction mechanisms. For example, computational studies on the anomalous reactivity of 6-alkoxy-4-chloro-5-nitropyrimidines revealed that pre-reactive molecular complexes and Meisenheimer complexes play a key role when an alkoxy group is the leaving group, a phenomenon not observed with chlorine. chemrxiv.orgrsc.org Similar in-silico investigations of this compound could predict transition states, reaction energy profiles, and the feasibility of proposed unconventional reactions, saving significant experimental effort.

Predictive modeling can also be used to forecast the physicochemical and energetic properties of new materials derived from this compound. colab.ws Theoretical calculations are increasingly used to predict the performance (e.g., detonation velocity, stability) of potential energetic compounds before their synthesis is attempted. colab.ws By calculating properties like heat of formation and nucleus-independent chemical shift (NICS), researchers can screen potential derivatives of this compound for desired characteristics, such as high energy density and low sensitivity. researchgate.net Quantum chemical insights can also clarify molecular structure and bonding interactions, which are fundamental to understanding the compound's behavior. acs.org

Computational Method Application Area for this compound Anticipated Outcome
Density Functional Theory (DFT)Reaction Mechanism ElucidationIdentification of transition states, pre-reactive complexes, and energy barriers for novel reactions. rsc.org
Quantum Chemical CalculationsProperty PredictionEstimation of energetic properties (detonation velocity, heat of formation) and stability for new materials. colab.ws
NBO/NICS AnalysisElectronic Structure AnalysisUnderstanding of intramolecular interactions, charge distribution, and aromaticity influencing reactivity. researchgate.netacs.org

Expansion into Emerging Areas of Materials Science

The combination of a nitrogen-rich heterocyclic core and an energy-rich nitro group makes nitropyrimidines attractive building blocks for high-energy-density materials (HEDMs). researchgate.netrsc.org A significant future research direction is to explore the potential of this compound as a precursor for a new generation of energetic materials.

The synthesis of pyrimidine-based energetic compounds often aims to balance high performance with low sensitivity. colab.ws Research has shown that constructing bridged-ring energetic molecules or introducing functional groups like tetrazoles can lead to materials with high thermal stability and detonation velocities comparable to RDX. acs.orgcolab.ws By using this compound as a scaffold, researchers could synthesize novel fused-ring systems or energetic salts. For instance, the reaction of 4,6-dichloro-5-nitropyrimidine with sodium azide yielded a bistetrazole-fused primary explosive, demonstrating a clear pathway from a simple nitropyrimidine to a complex energetic material. nih.gov

The table below compares the properties of existing pyrimidine-based energetic materials, providing a benchmark for what could be targeted with derivatives of this compound.

Compound Name Density (g·cm⁻³) Detonation Velocity (m·s⁻¹) Decomposition Temp. (°C)
N-(7-oxo-6,7-dihydro- acs.orgcolab.wsresearchgate.netoxadiazolo[3,4-d]pyrimidin-5-yl)nitramideNot specifiedNot specified190.2 researchgate.net
4,6-diamino-5-nitro-2-oxo-2,3-dihydropyrimidin-1-ium nitrateNot specifiedNot specified234.6 researchgate.net
2,3-dinitro-6-(1H-tetrazol-5-yl)pyrazolo[1,5-a]pyrimidin-7-amine1.808508Not specified acs.org
N-(7-amino-3-nitro-6-(1H-tetrazol-5-yl)pyrazolo[1,5-a]pyrimidin-2-yl)nitramide1.858698Not specified acs.org
RDX (Reference)1.828795~204

Sustainable Synthesis and Application Methodologies

Aligning chemical production with the principles of green chemistry is a critical goal for modern science. Future research on this compound must prioritize the development of sustainable and environmentally friendly synthetic methods.

Traditional pyrimidine syntheses often rely on hazardous solvents and toxic reagents. rasayanjournal.co.in Green chemistry approaches, such as microwave-assisted synthesis , can dramatically reduce reaction times, increase yields, and enhance product purity compared to conventional heating. researchgate.netresearchgate.net Similarly, developing solvent-free reaction conditions or using safer solvents like ionic liquids or water can minimize the environmental impact of the synthesis. rasayanjournal.co.injocpr.com One-pot, multicomponent reactions are inherently more sustainable as they reduce the number of steps and purification processes, thereby minimizing waste. rasayanjournal.co.in

An innovative "3E" (ecologic, economical, and environmentally-friendly) process was developed for the nitration of a pyridine (B92270) derivative, which eliminated the need for a chromatography step, a major source of material and energy consumption. nanobioletters.com Applying this philosophy to the synthesis and purification of this compound could lead to a significantly greener production pipeline. The use of recyclable catalysts, such as phase transfer catalysts or solid-supported reagents, also aligns with these goals by reducing waste and improving process efficiency. nih.gov

Future work should systematically evaluate these green methodologies, aiming to develop a synthesis protocol for this compound that is not only efficient but also inherently safer and more sustainable. rasayanjournal.co.inresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.